Hydroxychloroquine Sulfate

Analytical Chemistry Quality Control HPLC Method Development

Hydroxychloroquine Sulfate (CAS 747-36-4) is the mandated 4-aminoquinoline API for pharmaceutical QC and manufacturing. Unlike chloroquine phosphate, its hydroxyethyl substitution confers lower cardiotoxicity and retinopathy risk—validated by FDA FAERS data. USP monograph assay: 98.0–102.0%. Chromatographic resolution (Rs=3.728) ensures unambiguous separation from chloroquine, making substitution scientifically invalid. High aqueous solubility (≤100 mM) supports extemporaneous oral liquid compounding with proven 90-day stability. Choose Hydroxychloroquine Sulfate for regulatory-compliant analytical methods and safer in vivo studies.

Molecular Formula C18H28ClN3O5S
Molecular Weight 434.0 g/mol
CAS No. 747-36-4
Cat. No. B195363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxychloroquine Sulfate
CAS747-36-4
SynonymsHydroxychlorochin;  Hydroxychloroquine;  Hydroxychloroquine Sulfate;  Hydroxychloroquine Sulfate (1:1) Salt;  Oxychlorochin;  Oxychloroquine;  Plaquenil
Molecular FormulaC18H28ClN3O5S
Molecular Weight434.0 g/mol
Structural Identifiers
SMILESCCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
InChIInChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)
InChIKeyJCBIVZZPXRZKTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxychloroquine Sulfate 747-36-4 Procurement Guide: Sourcing High-Purity 4-Aminoquinoline Reference Standards and API


Hydroxychloroquine Sulfate (CAS 747-36-4) is a synthetic 4-aminoquinoline derivative and the sulfate salt form of hydroxychloroquine, an immunomodulatory and antimalarial agent [1]. It is structurally distinguished from its primary analog, chloroquine, by the replacement of an ethyl group with a hydroxyethyl group [2]. This compound is widely utilized in pharmaceutical manufacturing, analytical method development, and clinical research as an active pharmaceutical ingredient (API) and certified reference material .

Hydroxychloroquine Sulfate 747-36-4: Why Chloroquine Phosphate and Other Analogs Are Not Interchangeable for Scientific and Industrial Applications


Substituting Hydroxychloroquine Sulfate with its closest analogs, such as Chloroquine Phosphate, is scientifically invalid for critical applications due to distinct differences in safety profiles, tissue distribution, and analytical behavior. While they share a core 4-aminoquinoline structure and similar in vitro immunomodulatory potency [1], their in vivo pharmacokinetics and toxicity profiles diverge significantly [2]. Specifically, Hydroxychloroquine exhibits a safer clinical profile with lower risks of severe adverse events, including cardiotoxicity and retinopathy, as demonstrated by real-world pharmacovigilance data [3]. Furthermore, from an analytical chemistry perspective, the compounds possess distinct chromatographic retention times and resolution factors, making direct interchangeability without method re-validation unacceptable in quality-controlled environments [4].

Hydroxychloroquine Sulfate 747-36-4: Quantitative Differentiation Evidence for Procurement and Method Development


Hydroxychloroquine Sulfate vs. Chloroquine Phosphate: HPLC Resolution Factor for Quality Control

In HPLC method development for quality control, Hydroxychloroquine Sulfate can be precisely distinguished and quantified in the presence of its primary impurity, Chloroquine Phosphate. Using the USP 43 compendial method, a baseline resolution (Rs) of 3.728 is achieved between Hydroxychloroquine Sulfate and Chloroquine Phosphate, which significantly surpasses the USP system suitability requirement of Rs > 1.8 [1]. This high-resolution factor ensures accurate quantification of the target compound without interference from its close structural analog, which is critical for batch release testing and stability studies.

Analytical Chemistry Quality Control HPLC Method Development

Hydroxychloroquine Sulfate vs. Chloroquine: Volume of Distribution and Tissue Accumulation in Animal Models

In preclinical animal models, the tissue distribution of Hydroxychloroquine is more limited than that of Chloroquine. A study in albino rats showed that while the qualitative distribution pattern is similar for both drugs (bone, fat, and brain < muscle < eye < heart < kidney < liver < lung < spleen < adrenal), the absolute tissue concentrations are approximately 2.5 times higher for Chloroquine compared to Hydroxychloroquine [1]. In humans, the apparent volume of distribution (Vd) for Hydroxychloroquine is reported as 63 L/kg, which is notably smaller than the 200-800 L/kg range reported for Chloroquine [2].

Pharmacokinetics Drug Discovery Tissue Distribution

Hydroxychloroquine Sulfate vs. Chloroquine: Safety Signals from Real-World Pharmacovigilance Data

An analysis of the FDA Adverse Event Reporting System (FAERS) database, covering over 6.6 million reports, revealed statistically significant differences in safety profiles between Hydroxychloroquine (HCQ) and Chloroquine (CQ). Comparison of Reporting Odds Ratios (ROR) showed that CQ was associated with a higher frequency of severe adverse events, including cardiomyopathy, cardiac arrhythmias, retinal disorders, and psychotic events [1]. In a multivariable logistic regression analysis, death was more frequently associated with CQ use compared to HCQ use [1]. The study concludes that HCQ has a safer clinical profile.

Safety Pharmacology Toxicology Risk Assessment

Hydroxychloroquine Sulfate vs. Chloroquine Phosphate: Solubility Differences Relevant for Formulation Development

Hydroxychloroquine Sulfate exhibits good aqueous solubility, which is a key parameter for formulation development. It is reported to be soluble in water to a concentration of 100 mM . In a physiologically relevant buffer (phosphate-buffered saline at pH 7.2), its solubility is 5 mg/mL [1]. This is in contrast to the free base form of Hydroxychloroquine, where the sulfate salt form offers significantly improved water solubility and stability [2], making it the preferred form for the manufacture of oral liquid formulations and suspensions.

Pharmaceutics Formulation Science Pre-formulation

Hydroxychloroquine Sulfate 747-36-4: Optimal Application Scenarios for Procurement and Scientific Use


Procurement as a Certified Reference Material (CRM) for Pharmaceutical Quality Control

Hydroxychloroquine Sulfate is the mandated reference standard for quality control and batch release testing of hydroxychloroquine-containing pharmaceutical products. The USP monograph specifies an assay content between 98.0% and 102.0% on the dried basis . Procuring a pharmaceutical secondary standard or a USP reference standard of Hydroxychloroquine Sulfate is essential for any analytical laboratory performing method validation, system suitability tests, or impurity analysis to ensure compliance with regulatory requirements (USP, EP, BP) . The compound's proven stability in solution and well-characterized chromatographic behavior, including a high resolution (Rs=3.728) from its primary analog chloroquine, make it the definitive material for building robust, transferable analytical methods [6].

Use in Preclinical Safety and Long-Term Toxicology Studies

For in vivo toxicology or pharmacokinetic studies where long-term dosing is required, Hydroxychloroquine Sulfate is the preferred 4-aminoquinoline. Its significantly lower volume of distribution (63 L/kg) compared to Chloroquine (200-800 L/kg) results in reduced tissue accumulation, a key factor in mitigating organ-specific toxicity . This is supported by extensive pharmacovigilance data from the FDA Adverse Event Reporting System (FAERS), which shows a superior safety profile for HCQ regarding cardiotoxicity, retinopathy, and overall mortality compared to CQ . Procurement of high-purity Hydroxychloroquine Sulfate for these studies minimizes the risk of confounding toxicological findings and better reflects clinical safety observations.

Development and Compounding of Extemporaneous Oral Liquid Formulations

The high aqueous solubility of Hydroxychloroquine Sulfate (soluble to 100 mM in water) makes it the material of choice for compounding extemporaneous oral liquid formulations . This is critical for clinical settings serving pediatric or geriatric patients who cannot swallow tablets, or for intensive care unit (ICU) administration . Rigorous stability studies have demonstrated that suspensions formulated at 25 mg/mL remain stable for at least 90 days under both room temperature and refrigerated conditions, with no significant drug loss or pH change, thereby ensuring dosing accuracy and patient safety [6].

Technical Documentation Hub

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